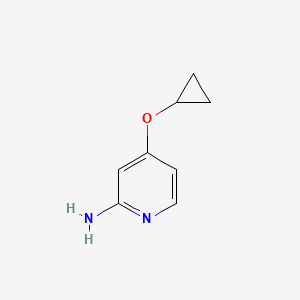

4-Cyclopropoxypyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a cyclopropoxy group attached to the fourth position of the pyridine ring and an amino group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxypyridin-2-amine typically involves the following steps:

Cyclopropylation of Pyridine: The initial step involves the introduction of a cyclopropyl group to the pyridine ring. This can be achieved through a cyclopropylation reaction using cyclopropyl bromide and a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Amination: The second step involves the introduction of an amino group at the second position of the pyridine ring. This can be accomplished through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

化学反応の分析

Types of Reactions

4-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products

Oxidation: Pyridine N-oxides

Reduction: Amino derivatives

Substitution: Various substituted pyridines

科学的研究の応用

Medicinal Chemistry

4-Cyclopropoxypyridin-2-amine has been investigated for its role in the development of new pharmaceuticals. Its structural features suggest potential activity against a range of biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can effectively inhibit bacterial growth and show promise as antifungal agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that similar pyridine derivatives can suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response . The structure–activity relationship (SAR) studies indicate that specific substitutions enhance anti-inflammatory activity, suggesting that this compound may share these beneficial properties .

Neuroprotective Applications

The selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach for neurodegenerative disorders. Compounds similar to this compound have shown promise in selectively targeting nNOS, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its structural analogs have been effective against various plant pathogens, indicating that this compound may also possess fungicidal properties.

Case Studies and Research Findings

Several studies highlight the efficacy of related compounds:

Study on Anti-inflammatory Effects

A study demonstrated that certain substituted pyrimidine derivatives significantly reduced COX-2 expression levels in animal models, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of similar compounds, showing promising results in preventing neuronal damage in models of oxidative stress .

Agricultural Applications

Field trials have indicated that related compounds effectively control fungal pathogens in crops, suggesting potential agricultural applications for this compound.

作用機序

The mechanism of action of 4-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the amino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

4-Methoxypyridin-2-amine: Similar structure with a methoxy group instead of a cyclopropoxy group.

4-Ethoxypyridin-2-amine: Similar structure with an ethoxy group instead of a cyclopropoxy group.

4-Propoxypyridin-2-amine: Similar structure with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

生物活性

4-Cyclopropoxypyridin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its role in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group and an amino group. The structural formula can be represented as follows:

This configuration contributes to its unique interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Inhibition of Protein Targets : The compound has been identified as an inhibitor of USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes including the regulation of protein degradation pathways. This inhibition can lead to altered cellular responses in cancer and inflammatory diseases .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, suggesting potential applications in treating conditions characterized by excessive inflammation .

Biological Activity Data

The biological activity of this compound has been evaluated through various experimental approaches. The following table summarizes key findings from recent studies:

Case Study 1: Cancer Cell Lines

In a study examining the effects of this compound on various cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in both A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the compound's ability to disrupt USP7 activity, leading to increased levels of p53 and subsequent apoptosis .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of this compound. In this study, the compound demonstrated potent activity against Plasmodium falciparum in a mouse model, achieving a minimum parasiticidal concentration that indicated its potential as a single-dose treatment option .

特性

IUPAC Name |

4-cyclopropyloxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGWFDYAUYHZRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。